2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE
Overview
Description
2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromobenzylthio group, a hydroxy group, and a phenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride, thiourea, and 6-hydroxy-5-phenyl-4(3H)-pyrimidinone.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with thiourea to form the intermediate 3-bromobenzylthiourea.
Cyclization: The intermediate undergoes cyclization with 6-hydroxy-5-phenyl-4(3H)-pyrimidinone under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromobenzylthio group can be reduced to form a benzylthio group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-[(3-bromobenzyl)thio]-6-oxo-5-phenyl-4(3H)-pyrimidinone.
Reduction: Formation of 2-[(benzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone
- 2-[(3-chlorobenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone
- 2-[(3-methylbenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone
Uniqueness
2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE is unique due to the presence of the bromobenzylthio group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-13-8-4-5-11(9-13)10-23-17-19-15(21)14(16(22)20-17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYFIQZFYHKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC(=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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